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Compound of Interest

Compound Name: Lsd1-IN-14

Cat. No.: B12404879 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of Lsd1-IN-14, a potent and selective

inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers,

scientists, and drug development professionals interested in the chemical properties, biological

activity, and therapeutic potential of this compound.

Chemical Structure and Properties
Lsd1-IN-14 was designed and synthesized using a molecular hybridization strategy.[1] Its

chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of Lsd1-IN-14.

Chemical Properties:

Property Value Reference

Molecular Formula C29H33N3O6 [1]

Molecular Weight 519.59 g/mol [1]

Physical State Not Reported

Solubility Not Reported
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Biological Activity and Mechanism of Action
Lsd1-IN-14 is a potent, selective, and reversible inhibitor of LSD1.[1] Its biological activity has

been characterized in various in vitro and in vivo models.

Enzymatic Inhibition
Lsd1-IN-14 demonstrates potent inhibitory activity against human recombinant LSD1. Its

selectivity has been confirmed against the structurally related monoamine oxidases MAO-A and

MAO-B.[1]

Target IC50 Reference

LSD1 0.18 µM [1]

MAO-A >1 µM [1]

MAO-B >1 µM [1]

Antiproliferative Activity
The compound exhibits significant antiproliferative effects against a panel of human cancer cell

lines, particularly liver cancer cells.[1]

Cell Line Cancer Type IC50 Reference

HepG2 Liver Cancer 0.93 µM [1]

HEP3B Liver Cancer 2.09 µM [1]

HUH6 Liver Cancer 1.43 µM [1]

HUH7 Liver Cancer 4.37 µM [1]

Mechanism of Action
Lsd1-IN-14 functions by inhibiting the demethylase activity of LSD1, leading to an increase in

the methylation levels of its substrates, primarily histone H3 at lysine 4 (H3K4me1/2).[1] This

epigenetic modification results in the suppression of gene expression associated with cancer

cell migration and the epithelial-mesenchymal transition (EMT).[1]
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Experimental Protocols
Synthesis of Lsd1-IN-14
The synthesis of Lsd1-IN-14 is achieved through a two-step process as outlined in the

following workflow.

Step 1: Synthesis of Intermediate II

Step 2: Synthesis of Lsd1-IN-14

3,4,5-trimethoxyaniline (I)

Intermediate II

1-(chloromethyl)-4-methoxybenzene 3-bromopropionyl chloride Potassium carbonate

Lsd1-IN-14 (Compound 14)

Piperidine-2,6-dione Triethylamine

Click to download full resolution via product page

Caption: Synthetic workflow for Lsd1-IN-14.

Step 1: Synthesis of Intermediate II A mixture of 3,4,5-trimethoxyaniline (I), 1-(chloromethyl)-4-

methoxybenzene, and 3-bromopropionyl chloride is reacted in the presence of potassium

carbonate at room temperature to yield the crude intermediate II.[1]

Step 2: Synthesis of Lsd1-IN-14 (Compound 14) Intermediate II is then reacted with piperidine-

2,6-dione in the presence of triethylamine at 85 °C to produce the final product, Lsd1-IN-14.[1]

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
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The inhibitory activity of Lsd1-IN-14 against LSD1 can be determined using a horseradish

peroxidase (HRP)-coupled assay.

Prepare serial dilutions of Lsd1-IN-14

Pre-incubate Lsd1-IN-14 with recombinant LSD1 enzyme

Initiate demethylase reaction with H3K4me2 peptide substrate

Incubate at 37°C for 30 minutes

Add Amplex Red and HRP detection mix

Incubate at room temperature for 5-15 minutes

Measure fluorescence (Ex/Em = 530-540/585-595 nm)

Calculate IC50 values
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Caption: Workflow for the LSD1 peroxidase-coupled inhibition assay.

Compound Preparation: Prepare a series of dilutions of Lsd1-IN-14 in the appropriate assay

buffer.

Enzyme Pre-incubation: In a 96-well plate, add 10 µl of each compound dilution to wells

containing 120 µl of LSD1 buffer solution, 20 µl of LSD1 assay reagent, and 20 µl of LSD1

assay peptide.[1]

Reaction Initiation: Incubate the plate for 30 minutes at 37 °C.[1]

Detection: Add a mixture of horseradish peroxidase solution (20 μl) and a fluorometric

substrate (e.g., Amplex Red, 10 μl) to each well.[1]

Signal Measurement: Incubate for 15 minutes at 37 °C and measure the fluorescence

intensity.[1] The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay (CCK8 Assay)
The antiproliferative activity of Lsd1-IN-14 is assessed using the Cell Counting Kit-8 (CCK8)

assay.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-3,000 cells per well.

[1]

Compound Treatment: After cell attachment, treat the cells with various concentrations of

Lsd1-IN-14 for 48 hours.[1]

CCK8 Addition: Add 10 µl of CCK8 solution to each well and incubate for 4 hours at 37 °C in

a 5% CO2 atmosphere.[1]

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

IC50 Calculation: The IC50 value is determined from the resulting cell viability curves.

Western Blot Analysis
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Western blotting is used to determine the effect of Lsd1-IN-14 on the methylation status of

H3K4.

Cell Lysis: Treat cells with Lsd1-IN-14 for the desired time, then lyse the cells to extract total

protein.

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

H3K4me1, H3K4me2, and a loading control (e.g., total H3 or GAPDH) overnight at 4 °C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Signaling Pathway
LSD1 plays a crucial role in the epithelial-mesenchymal transition (EMT), a key process in

cancer metastasis. Lsd1-IN-14 inhibits this pathway by preventing the demethylation of H3K4,

which in turn affects the expression of key EMT-related genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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